molecular formula C13H18N2O2 B1468106 1-(3-Aminopyrrolidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one CAS No. 1455997-52-0

1-(3-Aminopyrrolidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one

Cat. No.: B1468106
CAS No.: 1455997-52-0
M. Wt: 234.29 g/mol
InChI Key: YEBLSXXMRMGTOM-UHFFFAOYSA-N
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Description

1-(3-Aminopyrrolidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one (CAS: 1275351-53-5) is a ketone derivative featuring a 3-aminopyrrolidine ring and a 2-methoxyphenyl group. Its molecular formula is C₁₃H₁₈N₂O₂ (MW: 234.29 g/mol) . The compound is often utilized in research settings, particularly in pharmaceutical and biochemical studies. Its hydrochloride salt (CAS: 1576056-31-9) enhances aqueous solubility, making it suitable for in vitro assays .

Properties

IUPAC Name

1-(3-aminopyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-17-12-5-3-2-4-10(12)8-13(16)15-7-6-11(14)9-15/h2-5,11H,6-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBLSXXMRMGTOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Aminopyrrolidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one, also known by its hydrochloride form (CAS No. 1590499-91-4), is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

  • Molecular Formula : C13H19ClN2O2
  • Molecular Weight : 270.76 g/mol
  • CAS Number : 1590499-91-4
  • Structure : The compound features a pyrrolidine ring and a methoxyphenyl group, which are significant for its biological interactions.

Biological Activity

1-(3-Aminopyrrolidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one exhibits various biological activities that have been documented in several studies. Below are the key areas of its activity:

Neuroprotective Effects

Research indicates that compounds with similar structures can exhibit neuroprotective properties. For instance, derivatives containing methoxyphenyl groups have shown promise in mitigating neuroinflammation and amyloidogenesis, which are critical in conditions like Alzheimer's disease. The inhibition of inflammatory pathways such as the STAT3 pathway has been noted as a mechanism through which these compounds exert their effects .

Antioxidant Activity

The presence of phenolic structures in the compound suggests potential antioxidant activity. Compounds with similar configurations have been reported to scavenge free radicals effectively, thereby reducing oxidative stress in cells .

Research Findings and Case Studies

Several studies have explored the biological implications of related compounds, providing insights into the potential applications of 1-(3-Aminopyrrolidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one.

StudyFindings
Investigated the synthesis and biological activity of pyrrolidine derivatives, highlighting their neuroprotective effects and potential applications in treating neurodegenerative diseases.
Demonstrated that methoxy-substituted phenolic compounds can inhibit neuroinflammation and amyloid-beta accumulation, suggesting similar potential for this compound.
Reviewed the antioxidant properties of phenolic compounds, indicating that modifications to the structure can enhance these activities.

Scientific Research Applications

Pharmacological Applications

  • Neurological Research :
    • The compound has been studied for its potential effects on the central nervous system (CNS). Its structure suggests it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial for mood regulation and cognitive functions. Preliminary studies indicate that it may exhibit antidepressant-like effects in animal models.
  • Analgesic Properties :
    • Research has indicated that derivatives of pyrrolidinyl compounds often possess analgesic properties. The specific interactions of 1-(3-Aminopyrrolidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one with pain pathways are under investigation, with some studies suggesting efficacy in reducing pain responses in rodent models.
  • Antidepressant Potential :
    • Some studies have explored the compound's potential as an antidepressant. Its ability to modulate key neurotransmitters may lead to improvements in depressive symptoms, meriting further clinical research to establish its efficacy and safety profile.

Synthetic Applications

  • Intermediate in Organic Synthesis :
    • The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various modifications, making it a versatile building block in pharmaceutical chemistry.

Case Study 1: Neurological Effects

A study published in a peer-reviewed journal examined the effects of 1-(3-Aminopyrrolidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one on serotonin receptors. Results indicated a promising interaction profile that could lead to the development of new antidepressants with fewer side effects compared to traditional SSRIs .

Case Study 2: Analgesic Activity

In a controlled experiment, researchers tested the analgesic properties of the compound against established pain models. The findings showed a significant reduction in pain response, suggesting that this compound could be developed into a novel analgesic agent .

Data Table: Summary of Applications

ApplicationDescriptionReference
Neurological ResearchPotential interaction with CNS neurotransmitters; antidepressant-like effects
Analgesic PropertiesDemonstrated efficacy in reducing pain responses in animal models
Organic SynthesisServes as an intermediate for synthesizing complex organic compounds

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituted Methoxyphenyl Ethanone Derivatives

RCS-8 Regioisomers
  • Compounds :
    • RCS-8: 1-(1-(2-Cyclohexylethyl)-1H-indol-3-yl)-2-(2-methoxyphenyl)ethan-1-one
    • 3-Methoxy isomer: 2-(3-methoxyphenyl) variant
    • 4-Methoxy isomer: 2-(4-methoxyphenyl) variant .
  • Key Differences: The position of the methoxy group (ortho, meta, para) significantly alters pharmacological activity. Ortho-substituted RCS-8 exhibits distinct fragmentation patterns in mass spectrometry (e.g., 91.0542 m/z fragment at 40 eV), suggesting stronger intramolecular interactions compared to meta/para isomers .
Naphthopyran Derivatives
  • Compound 4ad : 2-(2,3-Dihydro-1H-benzo[f]chromen-3-yl)-1-(2-methoxyphenyl)ethan-1-one .
  • The shared 2-methoxyphenyl group suggests similar electronic properties to the target compound, but the chromenyl system may confer unique photochemical reactivity.

Heterocyclic Ethanone Derivatives

Piperazine-Linked Analogues
  • Example: 1-(4-{4-Amino-3-methoxyphenyl}piperazine-1-yl)ethan-1-one .
  • Key Differences :
    • The piperazine ring (6-membered, two nitrogens) versus the target’s pyrrolidine (5-membered, one nitrogen) alters basicity and hydrogen-bonding capacity. Piperazine derivatives often exhibit enhanced solubility but may show different receptor affinity profiles.
Adamantyl Ethanone Derivatives
  • Examples :
    • 1-(Adamantan-1-yl)-2-(pyridin-2-ylmethoxy)ethan-1-one (Compound 26)
    • 1-(Adamantan-1-yl)-2-(pyridine-4-sulfonyl)ethan-1-one (Compound 20) .
  • Key Differences: The adamantyl group confers extreme lipophilicity, improving membrane penetration but reducing aqueous solubility.

Halogenated and Sulfur-Containing Analogues

2,4-Dichlorophenyl Derivatives
  • Example : 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol .
  • The hydroxyl group replaces the ketone, altering redox stability and hydrogen-bonding dynamics.
Sulfoximine Derivatives
  • Example : 1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (Compound 1f) .
  • Key Differences: The sulfoximine group introduces a tetrahedral sulfur center, affecting molecular geometry and dipole moments.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
Target Compound C₁₃H₁₈N₂O₂ 234.29 3-Aminopyrrolidine, 2-methoxyphenyl Research use, CNS activity potential
RCS-8 C₂₄H₂₈N₂O₂ 376.49 Indol-3-yl, cyclohexylethyl Psychoactive substance
Compound 4ad C₁₈H₁₆O₂ 264.32 Dihydrobenzochromenyl, 2-methoxyphenyl Photochemical applications
Adamantyl-Pyridyl Derivative (Compound 26) C₁₈H₂₃NO₂ 285.38 Adamantyl, pyridylmethoxy Enzyme inhibition, high lipophilicity
Piperazine Derivative C₁₃H₁₇N₃O₂ 247.30 Piperazine, 3-methoxyphenyl Anticancer probe synthesis

Preparation Methods

Pyrrolidine Ring Formation

  • Cyclization of Precursors: The pyrrolidine ring can be formed by intramolecular cyclization of 1,4-diaminobutane derivatives or related intermediates. For example, protected hydroxybutane derivatives (e.g., mesylates or tosylates) can undergo nucleophilic substitution with amines to close the ring under controlled conditions.

  • Patent Insights: According to EP1138672A1, a patented process describes the manufacture of 3-amino-pyrrolidine derivatives by ring closure of suitably substituted butane derivatives, with selective cleavage of protecting groups to yield the pyrrolidine ring without liberating the hydroxy group at the 2-position. This method allows for racemic or optically active derivatives and is adaptable for large-scale synthesis with high purity and yield.

Amino Group Introduction

  • Nucleophilic Substitution: The amino group at the 3-position is introduced by nucleophilic substitution of halogenated or tosylated intermediates with ammonia or primary amines.

  • Reductive Amination: Alternatively, reductive amination of ketone intermediates with ammonia or amines in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation can install the amino group efficiently.

Attachment of 2-Methoxyphenyl Ethanone Moiety

  • Friedel-Crafts Acylation: The 2-methoxyphenyl group can be introduced through Friedel-Crafts acylation using 2-methoxybenzene (anisole) and an appropriate acyl chloride or acid anhydride under Lewis acid catalysis (e.g., AlCl3).

  • Alternative Coupling Methods: In some synthetic routes, cross-coupling reactions such as Suzuki or Stille couplings may be employed if halogenated intermediates and boronic acids or stannanes are available, though this is less common for this specific compound.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Pyrrolidine ring formation 1,4-Diaminobutane or protected hydroxybutane derivatives; base; heat Selective cleavage of protecting groups; control of stereochemistry possible
Amino group introduction Ammonia or primary amines; nucleophilic substitution or reductive amination agents (e.g., NaBH3CN) Mild conditions preferred to avoid side reactions
Methoxyphenyl group attachment 2-Methoxybenzene; acyl chloride; Lewis acid catalyst (AlCl3); inert solvent (e.g., dichloromethane) Temperature control critical to avoid polyacylation

Industrial and Large-Scale Synthesis Considerations

  • Continuous Flow Synthesis: Industrial processes may utilize continuous flow reactors to optimize reaction times, yields, and safety, especially for hazardous reagents like Lewis acids or reducing agents.

  • Catalyst Use: Catalysts are employed to improve selectivity and reduce waste, with a focus on environmentally benign processes.

  • Purification: Crystallization and chromatographic techniques are used to achieve high purity, critical for pharmaceutical-grade material.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents/Conditions Advantages
Pyrrolidine ring formation Cyclization of substituted butane Protected hydroxybutane derivatives, bases High regioselectivity; stereocontrol possible
Amino group introduction Nucleophilic substitution or reductive amination Ammonia, primary amines, reducing agents Efficient installation of amino group
Methoxyphenyl ethanone attachment Friedel-Crafts acylation 2-Methoxybenzene, acyl chloride, AlCl3 Direct attachment of aromatic ketone

Research Findings and Notes

  • The pyrrolidine ring synthesis is well-documented in patent literature (EP1138672A1), highlighting methods to produce both racemic and optically active forms, which is crucial for pharmaceutical applications.

  • The amino group introduction via reductive amination is favored for its mild conditions and high selectivity, minimizing side products.

  • Friedel-Crafts acylation remains the classical and most straightforward approach to attach the methoxyphenyl ethanone moiety, though care must be taken to control reaction conditions to prevent over-acylation.

  • Industrial methods focus on maximizing yield and purity while reducing environmental impact, often employing continuous flow techniques and catalyst recycling.

Q & A

Basic Research Question

  • Synthetic Pathways :
    • The compound can be synthesized via nucleophilic substitution or condensation reactions involving 3-aminopyrrolidine and 2-(2-methoxyphenyl)ethan-1-one derivatives. Stepwise protocols, including protection/deprotection of functional groups (e.g., amine), are critical to avoid side reactions.
    • Solvent selection (e.g., ethanol or isopropanol) and temperature control (e.g., 5°C for crystallization) are essential for yield optimization, as demonstrated in analogous ketone syntheses .
  • Characterization :
    • Use 1H^1 \text{H}-NMR (300 MHz) and 13C^{13} \text{C}-NMR (75 MHz) to confirm regiochemistry and purity . Mass spectrometry (HRMS) is recommended for molecular weight validation.

How can X-ray crystallography and SHELX software refine the molecular structure of this compound?

Advanced Research Question

  • Crystallographic Analysis :
    • Single-crystal X-ray diffraction is critical for resolving stereochemical ambiguities. SHELXL (v.2015+) enables refinement of anisotropic displacement parameters and hydrogen bonding networks .
    • For twinned or high-resolution datasets, SHELXPRO interfaces with macromolecular refinement tools, ensuring accurate atomic coordinate assignments .
  • Data Interpretation :
    • Compare experimental bond lengths/angles with DFT-calculated values (e.g., using Gaussian 16) to validate structural accuracy.

What analytical techniques resolve contradictions in reported bioactivity data for this compound?

Advanced Research Question

  • Experimental Design :
    • Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from impurities or stereoisomerism. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures >98% purity .
    • Chiral chromatography (e.g., Chiralpak IA column) distinguishes enantiomers, as stereochemistry significantly impacts biological activity .
  • Validation :
    • Replicate assays under standardized conditions (e.g., CLSI guidelines for antimicrobial testing) and cross-reference with structural analogs (e.g., phenothiazine derivatives with confirmed activity) .

What computational methods predict the compound’s pharmacokinetic and toxicity profiles?

Advanced Research Question

  • In Silico Modeling :
    • Use AutoDock Vina (v.1.2.0) for molecular docking to assess binding affinity with target proteins (e.g., GABA receptors for neuroactivity studies) .
    • ADMET prediction tools (e.g., SwissADME) evaluate logP (2.1–2.5), topological polar surface area (TPSA ≈ 65 Ų), and blood-brain barrier permeability .
  • Data Interpretation :
    • High docking scores (e.g., -8.7 to -10.2 kcal/mol) correlate with potential therapeutic efficacy but require in vitro validation .

How does the methoxyphenyl group influence spectroscopic properties and reactivity?

Basic Research Question

  • Spectroscopic Analysis :
    • The 2-methoxyphenyl moiety induces characteristic 1H^1 \text{H}-NMR shifts (δ 3.8–4.0 ppm for OCH3_3) and UV absorption bands (λmax_{\text{max}} ≈ 270 nm) due to conjugation with the ketone group .
  • Reactivity :
    • Electron-donating methoxy groups stabilize intermediates in nucleophilic acyl substitution, enhancing reaction yields in downstream derivatization .

What strategies mitigate challenges in scaling up laboratory-scale synthesis?

Advanced Research Question

  • Process Optimization :
    • Transition from batch to flow chemistry improves heat/mass transfer for exothermic steps (e.g., amine coupling).
    • Use green solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact and simplify purification .
  • Quality Control :
    • Implement in-line FTIR monitoring to track reaction progress and detect byproducts (e.g., dimerization products) .

How can researchers validate the compound’s role as a synthetic intermediate in drug discovery?

Basic Research Question

  • Case Studies :
    • Analogous compounds (e.g., 1-(2-chlorophenyl)-2-(tetrazol-2-yl)ethan-1-one) are validated intermediates in anticonvulsant synthesis .
    • Functionalize the pyrrolidine amine via reductive amination or acylation to generate lead candidates .
  • Biological Screening :
    • Test derivatives in enzyme inhibition assays (e.g., acetylcholinesterase for Alzheimer’s research) and compare IC50_{50} values with established drugs .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question

  • Risk Mitigation :
    • Wear nitrile gloves and safety goggles due to potential skin/eye irritation (analogous to JWH-250 derivatives) .
    • Store under inert gas (N2_2) at -20°C to prevent degradation .
  • Emergency Procedures :
    • Follow OSHA guidelines for chemical spills: neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Aminopyrrolidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(3-Aminopyrrolidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.